2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
2-CHLORO-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a benzamide group, and a phenylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is evaporated to yield a crude product. This product is then recrystallized from ethanol to obtain the final compound as colorless block crystals .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-CHLORO-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial therapy.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-CHLORO-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(phenylcarbamoyl)nicotinamide
- 2-chloro-N-(o-tolylcarbamoyl)nicotinamide
Uniqueness
What sets 2-CHLORO-N-(2-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H16ClN3O2S2 |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C22H16ClN3O2S2/c23-17-9-5-4-8-16(17)21(28)25-15-10-11-18-19(12-15)30-22(26-18)29-13-20(27)24-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,27)(H,25,28) |
InChI Key |
YBWNIGQKIOOBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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